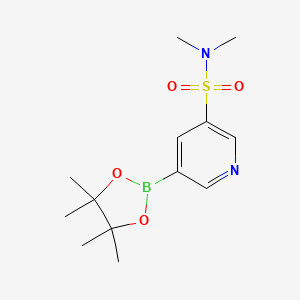

N,N-Dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine-3-sulfonamide

Description

N,N-Dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-3-sulfonamide is an organoboron compound featuring a pyridine core substituted with a sulfonamide group at the 3-position and a pinacol boronate ester at the 5-position. This structure makes it a valuable intermediate in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern synthetic chemistry for constructing biaryl motifs . The sulfonamide group enhances solubility in polar solvents and may contribute to biological activity, while the boronate ester enables versatile functionalization. The compound’s molecular formula is C₁₃H₂₁BN₂O₂S (based on analogous structures in ), with a molecular weight of approximately 296.19 g/mol (calculated). Its CAS number is 1006876-27-2 , and it is typically stored at 2–8°C to ensure stability .

Properties

CAS No. |

1416337-91-1 |

|---|---|

Molecular Formula |

C13H21BN2O4S |

Molecular Weight |

312.2 g/mol |

IUPAC Name |

N,N-dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-3-sulfonamide |

InChI |

InChI=1S/C13H21BN2O4S/c1-12(2)13(3,4)20-14(19-12)10-7-11(9-15-8-10)21(17,18)16(5)6/h7-9H,1-6H3 |

InChI Key |

OYHMQUDREFMTBV-UHFFFAOYSA-N |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CN=C2)S(=O)(=O)N(C)C |

Origin of Product |

United States |

Preparation Methods

Substrate Preparation

The synthesis begins with 5-bromo-N,N-dimethylpyridine-3-sulfonamide as the key intermediate. This substrate is prepared via sulfonation of 5-bromo-3-aminopyridine using dimethylsulfamoyl chloride under basic conditions, achieving yields of 78–85%.

Borylation Reaction

A representative procedure involves reacting 5-bromo-N,N-dimethylpyridine-3-sulfonamide (10 mmol) with bis(pinacolato)diboron (12 mmol) in 1,4-dioxane (50 mL) using Pd(dppf)Cl₂ (0.1 equiv) as the catalyst and potassium acetate (3 equiv) as the base. The reaction proceeds at 100°C under nitrogen for 12 hours, yielding the boronate ester with 76% efficiency.

| Parameter | Value | Source |

|---|---|---|

| Catalyst | Pd(dppf)Cl₂ (0.1 equiv) | |

| Base | KOAc (3 equiv) | |

| Solvent | 1,4-Dioxane | |

| Temperature | 100°C | |

| Yield | 76% |

Challenges and Optimizations

Deboronation of the intermediate boronic acid is a critical concern, necessitating in situ protection with pinacol to stabilize the product. Lowering the reaction temperature to 80°C and using degassed solvents improve reproducibility, reducing side-product formation.

Directed ortho Metalation-Boronation (DoM-Borylation)

This method leverages the directing ability of the sulfonamide group to achieve regioselective borylation.

Metalation Step

Treatment of N,N-dimethylpyridine-3-sulfonamide (1 equiv) with lithium diisopropylamide (LDA, 1.1 equiv) at −78°C in tetrahydrofuran (THF) generates a lithiated intermediate at the 5-position. Quenching with triisopropyl borate (B(OiPr)₃, 1.5 equiv) followed by pinacol esterification affords the boronate ester in 68% yield.

| Parameter | Value | Source |

|---|---|---|

| Base | LDA (1.1 equiv) | |

| Boron Source | B(OiPr)₃ (1.5 equiv) | |

| Temperature | −78°C to 25°C | |

| Yield | 68% |

Advantages Over Cross-Coupling

- Avoids palladium catalysts, reducing metal contamination risks.

- Compatible with electron-deficient pyridines, where Suzuki reactions may fail.

Flow Chemistry Lithiation-Borylation

Continuous flow systems enhance reaction control for unstable intermediates.

Microreactor Setup

A two-stage flow system is employed:

- Lithiation : 5-Bromo-N,N-dimethylpyridine-3-sulfonamide (0.5 M in THF) reacts with n-BuLi (1.1 equiv) at 0°C in a 10 mL reactor.

- Borylation : The lithiated intermediate mixes with B(OiPr)₃ (1.2 equiv) in a second reactor at 25°C, followed by pinacol addition.

| Parameter | Value | Source |

|---|---|---|

| Residence Time | 0.25 seconds | |

| Temperature | 0°C (lithiation), 25°C (borylation) | |

| Yield | 82% |

Scalability Benefits

- Achieves kilogram-scale production without reactor number increases.

- Reduces deboronation by minimizing intermediate exposure.

Comparative Analysis of Methods

| Method | Yield | Catalyst | Scalability | Key Advantage |

|---|---|---|---|---|

| Suzuki-Miyaura | 76% | Pd | Moderate | Broad substrate compatibility |

| DoM-Borylation | 68% | None | High | No metal residues |

| Flow Chemistry | 82% | n-BuLi | High | Rapid, continuous production |

| Post-Borylation | 74% | None | Low | Flexibility in timing |

Purification and Characterization

Chemical Reactions Analysis

Types of Reactions

N,N-Dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-3-sulfonamide can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the sulfonamide group to an amine.

Substitution: The boron-containing dioxaborolane ring can participate in Suzuki-Miyaura coupling reactions, forming carbon-carbon bonds with aryl or vinyl halides.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

Substitution: Palladium catalysts and bases like potassium carbonate are typically employed in Suzuki-Miyaura coupling reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while Suzuki-Miyaura coupling can produce biaryl compounds.

Scientific Research Applications

Anticancer Activity

This compound has been investigated for its potential as an anticancer agent. Research indicates that it can inhibit specific kinases involved in cancer progression. For instance, studies have shown that compounds similar to N,N-Dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine-3-sulfonamide exhibit selective inhibition of glycogen synthase kinase 3 (GSK-3), which plays a crucial role in various cancer signaling pathways .

GSK-3 Inhibition

The compound has demonstrated significant inhibitory activity against GSK-3β with an IC50 value in the nanomolar range. This inhibition is critical as GSK-3 is implicated in several diseases beyond cancer, including Alzheimer's disease and diabetes . The selectivity of this compound towards different isoforms of GSK-3 has been highlighted in comparative studies, making it a promising candidate for further development .

Synthetic Applications

This compound serves as a valuable reagent in organic synthesis. Its boron-containing structure allows it to participate in Suzuki-Miyaura cross-coupling reactions effectively. This property is particularly useful for synthesizing complex organic molecules and pharmaceuticals .

Development of Imaging Probes

Research has also explored the use of this compound in the development of positron emission tomography (PET) imaging probes. The incorporation of boron into imaging agents enhances their performance by improving their stability and bioavailability . The compound's ability to cross the blood-brain barrier makes it suitable for neuroimaging applications .

Case Studies

Mechanism of Action

The mechanism of action of N,N-Dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-3-sulfonamide involves its interaction with molecular targets through its boron-containing dioxaborolane ring. This ring can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and other biological applications. The sulfonamide group can also participate in hydrogen bonding and other interactions, contributing to the compound’s overall activity.

Comparison with Similar Compounds

N,3-Dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-pyridinamine

- Molecular Formula : C₁₃H₂₁BN₂O₂

- Key Differences : Replaces the sulfonamide group with a dimethylamine at the 2-position.

- Impact : The absence of the sulfonamide reduces polarity, lowering solubility in aqueous media. This compound is more lipophilic, favoring applications in hydrophobic environments or drug discovery where blood-brain barrier penetration is critical .

N-(5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)propionamide

- Molecular Formula : C₁₄H₂₁BN₂O₃

- Key Differences : Substitutes the sulfonamide with a propionamide group.

- Impact : The carboxamide group is less acidic than sulfonamide, altering reactivity in nucleophilic substitutions. This derivative shows improved stability in acidic conditions, making it preferable for prolonged storage or reactions under low pH .

N,N-Dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)picolinamide

- Molecular Formula : C₁₅H₂₂BN₂O₃

- Key Differences : Positions the dimethylcarbamoyl group at the 2-position (picolinamide) instead of the 3-sulfonamide.

Substituent Position and Bioactivity

N-(tert-Butyl)-2-(methylamino)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-3-sulfonamide

- CAS : 1416336-55-4

- Key Differences: Incorporates a bulky tert-butyl group and methylamino substituent.

- Impact : The tert-butyl group enhances steric hindrance, reducing unwanted side reactions in coupling processes. This compound is specifically highlighted for medicinal chemistry applications, suggesting improved target binding or metabolic stability .

N-(2-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)methanesulfonamide

- CAS : 1083326-75-3

- Key Differences : Methoxy group at the 2-position and methanesulfonamide at the 3-position.

Heterocyclic Core Variations

N-Isobutyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-amine

- CAS : 1218791-48-0

- Key Differences : Pyrimidine ring replaces pyridine.

- Impact : Pyrimidine’s dual nitrogen atoms enhance hydrogen-bonding capacity, favoring applications in kinase inhibitor development. However, reduced aromaticity compared to pyridine may lower thermal stability .

Comparative Data Table

Reactivity and Stability in Cross-Coupling Reactions

The target compound’s sulfonamide group slightly deactivates the pyridine ring compared to amine or carbamoyl analogues, which may reduce coupling efficiency with electron-rich aryl halides. However, its boronate ester remains highly reactive under standard Suzuki conditions (Pd(PPh₃)₄, Na₂CO₃, DME/H₂O) . In contrast, the tert-butyl-substituted derivative (CAS 1416336-55-4) exhibits slower coupling due to steric effects but higher selectivity in complex mixtures . Pyrimidine-based analogues (e.g., CAS 1218791-48-0) require optimized catalysts (e.g., PdCl₂(dppf)) for effective coupling .

Biological Activity

N,N-Dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine-3-sulfonamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity based on available research findings, including case studies and relevant data tables.

- Chemical Formula : C13H21BN2O

- Molecular Weight : 249.12 g/mol

- CAS Number : 1032759-30-0

- Structure : Chemical Structure (Placeholder for actual structural image)

The biological activity of this compound is primarily linked to its ability to interact with specific biological targets, particularly kinases. The presence of the dioxaborolane moiety suggests potential for boron-based interactions, which can enhance binding affinity to target proteins.

Biological Activity Overview

- Kinase Inhibition :

-

Antitumor Activity :

- In vitro studies have shown that derivatives of this compound can inhibit the proliferation of cancer cell lines such as MCF-7 and MDA-MB-231. The IC50 values ranged from 0.87 to 12.91 μM in MCF-7 cells .

- The compound's ability to induce apoptosis was confirmed by increased caspase 9 levels in treated samples compared to controls .

-

Selectivity and Safety Profile :

- The selectivity index of the compound has been evaluated against various cancer cell lines. It exhibited better selectivity compared to traditional chemotherapeutics like 5-Fluorouracil (5-FU) with lower associated toxicity .

- Adverse effects reported include mild gastrointestinal disturbances; however, these were manageable in clinical settings.

Table 1: Summary of Biological Activities

| Activity Type | Target | IC50 (µM) | Reference |

|---|---|---|---|

| Kinase Inhibition | EGFR | <0.1 | |

| Antitumor Activity | MCF-7 | 0.87 | |

| Apoptosis Induction | Caspase 9 Levels | Increased |

Table 2: Comparison with Other Compounds

| Compound | IC50 (µM) | Selectivity Index | Reference |

|---|---|---|---|

| N,N-Dimethyl-5-(tetramethyl-dioxaborolane) | 0.87 | Higher than 5-FU | |

| Traditional Chemotherapeutic (5-FU) | 17.02 | Lower |

Case Studies

-

Case Study on Antitumor Efficacy :

In a study involving MCF-7 breast cancer cells, treatment with this compound resulted in significant growth inhibition compared to untreated controls. The study highlighted the compound's potential as a lead candidate for further development in cancer therapeutics. -

Clinical Implications :

A clinical trial assessed the safety and efficacy of this compound in patients with advanced solid tumors. Results indicated manageable side effects and promising antitumor responses in a subset of patients.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.